molecular formula C10H6ClNO2 B581818 3-Chloroisoquinoline-6-carboxylic acid CAS No. 1256794-71-4

3-Chloroisoquinoline-6-carboxylic acid

Cat. No.: B581818
CAS No.: 1256794-71-4
M. Wt: 207.613
InChI Key: XYHYBNUDOGWNRA-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2. It is a derivative of isoquinoline, featuring a chlorine atom at the 3-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinoline-6-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method is the reaction of 3-chloroisoquinoline with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloroisoquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroisoquinoline-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Chloroisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with related compounds.

1. Overview of Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its structural components—a chlorine atom at the 3-position and a carboxylic acid group at the 6-position—contribute to its reactivity and interaction with biological targets.

1.1 Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This apoptotic effect is linked to its ability to modulate specific signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with enzyme active sites, enhancing binding affinity and inhibiting enzymatic activity.
  • Halogen Bonding : The chlorine atom may participate in halogen bonding, which can stabilize the compound's interaction with target proteins.

These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities .

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloroisoquinoline Lacks carboxylic acid groupLess polar, potentially less reactive
6-Carboxyisoquinoline No chlorine atomDifferent binding properties
Quinoline-4-carboxylic acid Different positional isomerDistinct chemical properties

The presence of both the chlorine atom and the carboxylic acid group in this compound contributes to its enhanced reactivity and biological activity compared to these similar compounds.

4. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
  • Anticancer Evaluation : In vitro testing on various cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis induction, suggesting its potential utility in cancer therapy .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features enhance its reactivity and interaction with biological targets, paving the way for further research into its therapeutic applications. Continued investigation into its mechanisms of action and potential clinical applications will be crucial in harnessing its full potential in drug development.

Properties

IUPAC Name

3-chloroisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHYBNUDOGWNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 6-bromo-3-chloroisoquinoline (93.5 mg, 0.386 mmol), 2-(trimethylsilyl)-ethanol (456 mg, 3.856 mmol), Pd(OAc)2 (8.7 mg, 0.039 mmol), 1,1′-Bis(diphenyl-phosphino)ferrocene (45.1 mg, 0.077 mmol) and DMSO (27 uL, 0.386 mmol) in DMF (6 mL) was placed in a microwave tube (15 mL). The reaction was saturated with CO gas for 10 minutes before the tube was sealed and stirred at 120° C. under microwave irradiation for 10 hours. The reaction mixture was diluted with EtOAc and filtered. 2M NaOH (0.5 mL) was added to the filtrate and extracted with brine. The combined aqueous layers were washed with EtOAc and acidified carefully with drops of concentrated HCl to pH=3. The resulting cloudy solution was extracted with EtOAc, dried over sodium sulphate and concentrated in vacuo to afford the title compound as light brown solid (21 mg, 26%).
Quantity
93.5 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
27 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
8.7 mg
Type
catalyst
Reaction Step One
Quantity
45.1 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
26%

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